3-(Difluoromethoxy)benzoic acid
Overview
Description
3-(Difluoromethoxy)benzoic acid is an organic compound with the molecular formula C8H6F2O3. It is characterized by the presence of a benzoic acid core substituted with a difluoromethoxy group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-(Difluoromethoxy)benzoic acid involves the alkylation of 3-nitro-4-hydroxybenzoic acid ester, followed by reduction, diazotization, hydrolysis, and further alkylation . The process typically includes the following steps:
Alkylation: The starting material, 3-nitro-4-hydroxybenzoic acid ester, undergoes alkylation to introduce the difluoromethoxy group.
Reduction: The nitro group is reduced to an amine.
Diazotization: The amine is converted to a diazonium salt.
Hydrolysis: The diazonium salt is hydrolyzed to form the corresponding phenol.
Alkylation: The phenol is alkylated to introduce the cyclopropyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but optimized for large-scale production. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the benzene ring .
Scientific Research Applications
3-(Difluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Difluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-inflammatory properties, the compound inhibits the activity of certain enzymes and signaling pathways involved in inflammation. This inhibition reduces the production of pro-inflammatory cytokines and mediators, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzoic acid
- 3-(Trifluoromethoxy)benzoic acid
- 3-(Methoxy)benzoic acid
Comparison
Compared to similar compounds, 3-(Difluoromethoxy)benzoic acid is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and physical properties. For example, the difluoromethoxy group can influence the compound’s reactivity, solubility, and biological activity. This makes this compound particularly valuable in specific applications where these properties are desired .
Biological Activity
3-(Difluoromethoxy)benzoic acid is a benzoic acid derivative characterized by the presence of a difluoromethoxy group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.
- Molecular Formula : C8H6F2O3
- Molecular Weight : 192.13 g/mol
- Structure : The difluoromethoxy group enhances the compound's lipophilicity and reactivity, influencing its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular pathways:
- Anti-inflammatory Activity : Research indicates that this compound inhibits enzymes involved in inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This is crucial for conditions like asthma and chronic obstructive pulmonary disease (COPD) where inflammation plays a key role.
- Anticancer Properties : Studies have shown that derivatives of benzoic acid can induce apoptosis in cancer cells. The difluoromethoxy group may enhance this effect by altering the compound's interaction with cellular targets involved in cell cycle regulation and apoptosis .
In Vitro Studies
A study conducted on various benzoic acid derivatives, including this compound, revealed significant activation of proteasomal and lysosomal pathways in human fibroblasts. The compound exhibited a notable increase in the activity of cathepsins B and L, which are critical for protein degradation .
Compound | Cathepsin B Activity (%) | Cathepsin L Activity (%) |
---|---|---|
This compound | 467.3 ± 3.9 | Not specified |
3-Chloro-4-methoxybenzoic acid | Significant | Significant |
In Vivo Studies
In animal models, particularly studies involving pulmonary fibrosis, this compound demonstrated efficacy in reducing lung inflammation and fibrosis markers. Treatment led to decreased expression of α-SMA (alpha-smooth muscle actin), hydroxyproline, and total collagen levels in lung tissues, suggesting its potential as a therapeutic agent for fibrotic diseases .
Comparative Analysis with Similar Compounds
The unique difluoromethoxy group distinguishes this compound from other benzoic acid derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-(Difluoromethoxy)benzoic acid | Difluoromethoxy at position 4 | Moderate anti-inflammatory |
3-(Trifluoromethoxy)benzoic acid | Trifluoromethoxy group | Potential anticancer effects |
3-(Methoxy)benzoic acid | Methoxy group instead | Lower bioactivity compared to difluoro derivatives |
Properties
IUPAC Name |
3-(difluoromethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-8(10)13-6-3-1-2-5(4-6)7(11)12/h1-4,8H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDGIXOKWOMRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357078 | |
Record name | 3-(Difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4837-19-8 | |
Record name | 3-(Difluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethoxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.